![molecular formula C13H7Cl2N3O B2739181 2-(3,4-二氯苯基)咪唑并[1,2-a]嘧啶-3-甲醛 CAS No. 891764-37-7](/img/structure/B2739181.png)

2-(3,4-二氯苯基)咪唑并[1,2-a]嘧啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

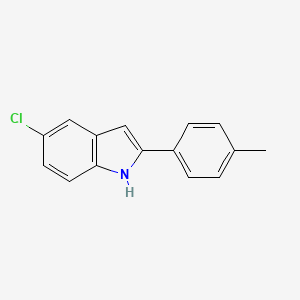

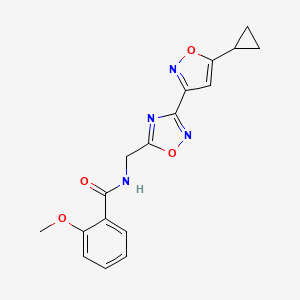

“2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . It is a derivative of imidazo[1,2-a]pyridine . This compound has been studied for its catalytic activities, particularly in the oxidation of catechol to o-quinone .

Synthesis Analysis

The synthesis of this compound involves the use of 2-phenylimidazo[1,2-a]pyridine as a precursor . The reaction conditions and the specific process of synthesis are not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is characterized by the presence of an imidazo[1,2-a]pyrimidine core with a dichlorophenyl group at the 2-position and a carbaldehyde group at the 3-position . The molecular formula of this compound is C12H7Cl2N3 .Chemical Reactions Analysis

This compound has been studied for its role as a ligand in the formation of copper(II)-ligand complexes . These complexes have been found to possess excellent catalytic activities for the oxidation of catechol to o-quinone .科学研究应用

Catalysis in Catechol Oxidation

Background: Catecholase is an enzyme that catalyzes the oxidation of catechol to o-quinone. Researchers have sought new catalysts for this reaction, and imidazo[1,2-a]pyridine derivatives have emerged as promising candidates.

Research Findings: In a recent study , ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized. These ligands formed complexes in situ with copper (II) salts (Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2). The kinetics of the reaction were monitored using a UV-Vis spectrophotometer.

Antitubercular Activity

Background: Tuberculosis (TB) remains a global health challenge. Novel compounds with antitubercular properties are actively explored.

Research Findings: A derivative of imidazo[1,2-a]pyrimidine showed promising results in a TB mouse model . Treatment with this compound led to significant reductions in bacterial load. Further investigations are ongoing to harness its potential as an antitubercular agent.

Molecular Structure Optimization

Background: Understanding the molecular structure of compounds is crucial for designing effective drugs.

Research Findings: Researchers optimized the molecular structure of imidazo[1,2-a]pyrimidine derivatives using quantum chemical methods . These studies provide insights into the compound’s electronic properties, which can guide drug design efforts.

属性

IUPAC Name |

2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-9-3-2-8(6-10(9)15)12-11(7-19)18-5-1-4-16-13(18)17-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLNIBWWVSPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2N=C1)C3=CC(=C(C=C3)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2739108.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2739113.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2739116.png)

![N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2739117.png)

![N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739119.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2739120.png)

![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2739121.png)